Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene

Description

Molecular Architecture and Isomerism

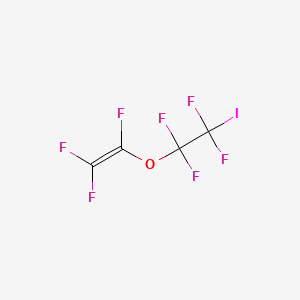

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene (CAS 6037-91-8) is a fluorinated vinyl ether with a complex substituent pattern. Its molecular architecture features:

- Core structure : A central ethylene (C=C) group with trifluoromethyl (-CF₃) and 1,1,2,2-tetrafluoro-2-iodoethoxy (-O-CF₂-CF₂-I) substituents at the 1 and 2 positions, respectively.

- Symmetry considerations : The molecule lacks a plane of symmetry due to the asymmetry introduced by the iodine atom and fluorine substituents.

Geometric isomerism

The compound exhibits potential for cis-trans (geometric) isomerism due to restricted rotation around the C=C bond. The substituents on each carbon of the double bond are distinct:

- Carbon 1 : Three fluorine atoms and a trifluorovinyl group.

- Carbon 2 : A tetrafluoro-2-iodoethoxy group and a fluorine atom.

This configuration satisfies the criteria for geometric isomerism (two nonidentical groups on each doubly bonded carbon). The cis isomer would have the iodine and trifluorovinyl groups on the same side of the C=C plane, while the trans isomer would position them oppositely.

| Isomer Type | Configuration | Relative Stability |

|---|---|---|

| Cis | Iodine and -CF₃ groups on same side | Less stable (higher steric strain) |

| Trans | Iodine and -CF₃ groups on opposite sides | More stable (minimized steric interactions) |

Predicted vs. Experimental Physical Properties

The physical properties of this compound are primarily derived from computational modeling due to limited experimental data.

| Property | Predicted Value | Experimental Data | Source |

|---|---|---|---|

| Boiling Point | 105.8 ± 40.0°C | Not reported | |

| Density | 2.142 ± 0.06 g/cm³ | Not reported | |

| Molecular Weight |

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-1-iodo-2-(1,2,2-trifluoroethenoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F7IO/c5-1(6)2(7)13-4(10,11)3(8,9)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURRZLCUWZZPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(C(F)(F)I)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209134 | |

| Record name | Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6037-91-8 | |

| Record name | 1,1,2-Trifluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6037-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006037918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Summary of Preparation Routes

| Preparation Route | Key Reactants | Reaction Type | Yield | Notes |

|---|---|---|---|---|

| Halogen exchange | Vinyl chloroacetate + NaI | Nucleophilic substitution | ~85% | Mild conditions, high yield |

| Thermal telomerization | Tetrafluoroethylene + iodinated sulfonyl fluoride | Radical addition | Moderate to high | Requires heat, industrially scalable |

| Cu-mediated coupling | Iodinated fluoroalkyl + tetrafluoroethylene | Catalytic coupling | Moderate | Versatile, allows chain length variation |

| Radical cleavage | Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene + reductants | Radical or SET reaction | Variable | Enables further functionalization |

Research Findings and Considerations

- The preparation of this compound is closely linked to the chemistry of halo-substituted fluoroalkyl ethers, which have been extensively studied for their bi-functional reactivity due to the presence of both halogen and sulfonyl groups.

- The use of sodium iodide for halogen exchange is a well-established, efficient method to introduce iodine into fluorinated vinyl ethers, providing a reliable synthetic step toward the target compound.

- Radical and single electron transfer reactions offer flexible pathways to modify or functionalize the compound further, which is critical for producing derivatives with tailored properties for applications in materials science.

- Industrially, the availability of tetrafluoroethylene and related fluorinated sulfonyl fluorides as starting materials makes these synthetic routes economically feasible and scalable.

Chemical Reactions Analysis

Types of Reactions

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler fluorinated compounds.

Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated aldehydes or acids, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: Its derivatives are studied for potential biological activity.

Medicine: Research is ongoing into its potential use in pharmaceuticals.

Industry: It serves as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

1,1,2,2-Tetrafluoro-2-(1,1,2,2-Tetrafluoro-2-Iodoethoxy)ethanesulfonyl Fluoride

- Structure : Differs by replacing the ethylene group with a sulfonyl fluoride (–SO₂F) moiety.

- Applications : Key intermediate for synthesizing perfluorosulfonic acid (PFSA) membranes and liquid crystalline mesogens .

- Synthesis : Achieved via two routes with 67% and 58% yields using tetrafluoroethylene and iodinated precursors .

- Thermal Behavior : Upon hydrolysis to sulfonic acid, exhibits a crystal-to-crystal transition at 150°C and isotropization at 218°C, critical for membrane alignment .

Lithium 1,1,2,2-Tetrafluoro-2-(1,1,2,2-Tetrafluoro-2-Iodoethoxy)ethanesulfonimide (I-psiLi)

- Structure : Derived from sulfonyl fluoride by converting –SO₂F to –SO₂N⁻Li⁺.

- Applications : Single-ion conductor in high-energy-density lithium-metal batteries. Enhances ionic conductivity (up to 160 mS cm⁻¹ at 120°C) when grafted onto poly(arylene ether sulfone) .

- Performance : Outperforms commercial Nafion® in proton conductivity under elevated temperatures .

1,1,2,2-Tetrafluoro-2-(1,1,2,2-Tetrafluoro-4-Iodobutoxy)ethanesulfonic Acid

- Structure : Features a longer iodobutoxy chain instead of iodoethoxy, increasing hydrophobicity.

- Applications : Model compound for PFSA membranes. Demonstrates smectic liquid crystalline phases upon cooling, enabling ordered channel formation in fuel cell membranes .

- Synthesis : Three-step process with 78% overall yield from sulfonyl fluoride precursors .

2-Iodo-1-Trifluoromethoxy-Tetrafluoroethane

- Structure : Replaces ethylene with a trifluoromethoxy (–OCF₃) group.

- Applications : Used in refrigeration and as a dielectric fluid. Lower thermal stability compared to iodinated ethylene derivatives .

Comparative Data Table

Key Research Findings

Thermal Stability : Sulfonic acid derivatives exhibit superior thermal resilience (up to 218°C) compared to ethylene-based analogs, making them ideal for high-temperature fuel cells .

Ionic Conductivity : Lithium sulfonimide derivatives demonstrate enhanced Li⁺ transport efficiency, critical for next-generation batteries .

Synthetic Versatility : The sulfonyl fluoride intermediate enables modular functionalization, supporting diverse applications from energy storage to liquid crystals .

Biological Activity

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene (CAS No. 6037-91-8) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential applications in various fields including materials science and pharmaceuticals. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C4F7IO

- Molecular Weight : 323.94 g/mol

- Boiling Point : 105.8 ± 40.0 °C (predicted)

- Density : 2.142 ± 0.06 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential toxicity and environmental impact.

Toxicological Studies

Research indicates that trifluorinated compounds can exhibit significant toxicity due to their persistence in the environment and bioaccumulation potential. A study highlighted that specific fluorinated compounds can cause subchronic effects when administered through oral or dermal routes, emphasizing the need for careful handling and regulation of such substances .

Case Studies

- Subchronic Toxicity Study : In a controlled study involving animal models, this compound was administered to assess its toxicity profile. Results showed no adverse effects at low concentrations; however, higher doses led to notable physiological changes .

- Environmental Impact Assessment : Another investigation focused on the environmental implications of trifluorinated compounds, revealing their potential to disrupt ecosystems due to their stability and resistance to degradation .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature. This interaction may influence cellular signaling pathways and disrupt normal physiological functions.

Data Table: Biological Activity Summary

Regulatory Status

Due to the potential hazards associated with trifluorinated compounds like this compound, regulatory bodies have implemented guidelines for their use and disposal. The Environmental Protection Agency (EPA) has classified such compounds under stringent monitoring protocols to mitigate environmental risks .

Q & A

Q. What are the primary synthesis routes for Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene, and how do their yields compare?

The compound is synthesized via multi-step routes involving fluorination and coupling reactions. A common precursor, lithium 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonimide (I-psiLi), is prepared through iodination of tetrafluoroethylene derivatives followed by Ullman coupling with sulfonate groups. Yields for related intermediates (e.g., iodinated ethers) range from 58% to 67%, depending on reaction conditions and purification methods . Optimizing fluorine gas (F₂/N₂ mixtures) and zinc-mediated dechlorination steps can further improve yields to ~80-90% in later stages .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structure and purity?

- ¹⁹F NMR spectroscopy is critical for tracking fluorinated intermediates and verifying substitution patterns, particularly for distinguishing -CF₂ and -CF₃ groups .

- Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) determines molecular weight distributions (e.g., Mw ~724 kg/mol for block copolymers) .

- FT-IR spectroscopy identifies sulfonic acid groups and monitors functional group transformations during synthesis .

Advanced Research Questions

Q. How is this compound utilized in synthesizing ion-conducting polymers for lithium-metal batteries?

The compound serves as a precursor for covalent tethering of perfluorosulfonimide anions in block copolymers. These polymers are synthesized via regioselective bromination of fluorinated poly(arylene ether sulfone) backbones, followed by Ullman coupling with I-psiLi. The resulting single-ion conductors exhibit ionic conductivities comparable to Nafion® (0.1 S/cm at 80°C) and enable stable Li||LiNi₀.₆Mn₀.₂Co₀.₂O₂ cycling at high voltages (4.3 V) . Key parameters include block length (15 kg/mol) and solvent content optimization to balance mechanical stability and ion mobility .

Q. What strategies optimize its integration into phase-separated block copolymers for enhanced proton conductivity?

- Controlled phase separation is achieved by tuning hydrophilic/hydrophobic block lengths. For example, 15 kg/mol blocks induce nanoscale phase separation (confirmed via AFM and SANS), improving proton transport .

- Thermomechanical annealing at 230–270°C disrupts molecular aggregates, enhancing ionic domain connectivity and conductivity (~0.15 S/cm at 80°C vs. Nafion®’s 0.12 S/cm) .

- Equivalent weight (EW) modulation (900–1100 g/mol) adjusts ion-exchange capacity (IEC = 1000/EW), balancing water uptake and dimensional stability .

Q. How does environmental degradation of structurally similar perfluoroalkylether substances inform stability studies for this compound?

Degradation pathways of perfluoropolyethers (PFPEs) under thermal/oxidative stress suggest that this compound-derived polymers may release lower-molecular-weight fluorinated byproducts (e.g., trifluoroacetate). Accelerated aging experiments (e.g., UV/PS or UV/sulfite treatments) combined with quantum chemical calculations can predict bond cleavage sites and guide stabilization strategies .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved experimentally?

Discrepancies in yields (e.g., 58% vs. 67% for iodinated intermediates) arise from variations in reaction scales, solvent purity, and fluorine gas flow rates. Systematic DOE (design of experiments) approaches using microreactors or flow chemistry can standardize conditions and mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.